molecular formula C15H20BNO3 B1394174 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one CAS No. 1313399-38-0

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Cat. No. B1394174
M. Wt: 273.14 g/mol
InChI Key: VBWYOZWWAKZWKG-UHFFFAOYSA-N
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Description

“2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one” is a chemical compound. It contains a boronic acid derivative known as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is often used in the synthesis of various pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one” is complex. It includes a boronic acid derivative known as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The structures of similar compounds have been solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .

Scientific Research Applications

Synthesis and Structural Analysis

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one and related compounds have been synthesized and extensively studied for their molecular structure using techniques like FTIR, NMR spectroscopy, and mass spectrometry. These studies include the analysis of molecular structures through density functional theory (DFT) and X-ray diffraction, providing insights into their conformational and physicochemical properties (Huang et al., 2021).

Applications in Molecular Electronics

Compounds related to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one have shown potential in the field of molecular electronics. Their electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, have been investigated, revealing potential applications in designing new materials for electronic devices (Huang et al., 2021).

Herbicidal Activity

Some derivatives of isoindolin-1-one have exhibited significant herbicidal activities. These compounds have been tested for their effectiveness against various weeds and have shown symptoms like leaf cupping and necrosis, typical of protox inhibitor herbicides. This suggests their potential use in agricultural settings (Huang et al., 2009).

Luminescent Properties

Certain copolymers synthesized with 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one have been studied for their luminescent properties. These studies contribute to the understanding of the photophysical behavior of these compounds, which is crucial for their application in optoelectronic devices (Cheon et al., 2005).

properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-6-10-9-17(5)13(18)12(10)8-11/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWYOZWWAKZWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3=O)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
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2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
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2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
Reactant of Route 4
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2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
Reactant of Route 5
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Citations

For This Compound
4
Citations
JA Spicer, G Lena, DM Lyons… - Journal of medicinal …, 2013 - ACS Publications
A series of novel 5-arylidene-2-thioxoimidazolidin-4-ones were investigated as inhibitors of the lymphocyte-expressed pore-forming protein perforin. Structure–activity relationships …
Number of citations: 37 pubs.acs.org
M Jörg, ET van der Westhuizen, Y Lu, KHC Choy… - European Journal of …, 2023 - Elsevier
Translation of muscarinic acetylcholine receptor (mAChR) agonists into clinically used therapeutic agents has been difficult due to their poor subtype selectivity. M 4 mAChR subtype-…
Number of citations: 0 www.sciencedirect.com
W Chang, Y Chen, S Lu, H Jiao, Y Wang, T Zheng… - Chem, 2022 - cell.com
An ideal way to synthesize multi-substituted arenes is the selective installation of any group on any position of aromatic rings with any substituent. However, reactant-controlled selective …
Number of citations: 11 www.cell.com
A Haider, X Deng, O Mastromihalis, SK Pfister… - … Pharmaceutica Sinica B, 2023 - Elsevier
There is an accumulating body of evidence implicating the muscarinic acetylcholine receptor 4 (M 4 ) in schizophrenia and dementia with Lewy bodies, however, a clinically validated M …
Number of citations: 5 www.sciencedirect.com

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